molecular formula C16H26N4O3S B2705770 (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034459-59-9

(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

カタログ番号: B2705770
CAS番号: 2034459-59-9
分子量: 354.47
InChIキー: CSVOSLAMEDPYRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone” features a methanone core bridging two piperidine moieties. The first piperidine ring is substituted with a 1-methyl-1H-pyrazol-3-yl group at the 4-position, while the second piperidine carries a methylsulfonyl group at the 1-position. For example, methylsulfonyl groups are known to enhance solubility and binding affinity in kinase inhibitors . The pyrazole moiety may contribute to π-π stacking interactions, as seen in analogous compounds like 4-methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (). Synthetic routes for such compounds often involve condensation reactions, such as refluxing enaminones with hydrazine derivatives in ethanol/acetic acid mixtures .

特性

IUPAC Name

[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-18-8-7-15(17-18)13-3-9-19(10-4-13)16(21)14-5-11-20(12-6-14)24(2,22)23/h7-8,13-14H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVOSLAMEDPYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S, with a molecular weight of 376.48 g/mol. The compound features a piperidine core substituted with both pyrazole and methylsulfonyl groups, which are known to influence its biological activity significantly.

Antitumor Activity

Research indicates that pyrazole derivatives, like the compound , exhibit significant antitumor properties. A study highlighted that certain pyrazole derivatives demonstrated strong inhibitory effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism of action often involves the induction of apoptosis through caspase activation pathways, which are critical for programmed cell death.

Compound Cell Line IC50 (µM) Mechanism of Action
3bMCF-7< 10Caspase activation
2aMDA-MB-231< 15Apoptosis induction

Anti-inflammatory and Antibacterial Activity

In addition to antitumor effects, pyrazole derivatives have been shown to possess anti-inflammatory and antibacterial properties. These compounds can inhibit key inflammatory pathways and bacterial growth, making them potential candidates for treating inflammatory diseases and infections .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole derivatives suggest that modifications on the piperidine and pyrazole rings can enhance biological activity. The presence of electron-withdrawing groups, such as sulfonyl moieties, has been linked to increased potency in various assays .

Case Studies

  • Antitumor Efficacy : A recent study synthesized a series of pyrazolo[4,3-e][1,2,4]triazine derivatives, demonstrating that modifications similar to those in the compound under discussion resulted in enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
  • In Vivo Studies : In vivo evaluations of related compounds showed promising results against Plasmodium berghei in mice models, indicating potential antimalarial activity . This highlights the versatility of pyrazole derivatives in combating various diseases.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core modifications:

Compound Name/ID Core Structure Key Functional Groups Hypothesized Biological Role
Query Compound Methanone-bridged piperidines Methylpyrazole, methylsulfonyl Kinase/receptor modulation
4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine () Benzenesulfonyl-piperidine Phenylpyrazole, benzenesulfonyl Not specified (synthetic intermediate)
Anandamide () Arachidonic acid derivative Ethanolamide, polyunsaturated chain Cannabinoid receptor ligand
BAC-C12 () Quaternary ammonium surfactant Alkyl chain, trimethylammonium Surfactant/membrane interaction
  • Methylpyrazole vs. Phenylpyrazole : The query’s methylpyrazole group may confer greater metabolic stability compared to phenylpyrazole analogs (e.g., ), which could exhibit higher lipophilicity and off-target binding .
  • Methylsulfonyl vs. Benzenesulfonyl: The methylsulfonyl group in the query compound likely enhances solubility compared to bulkier benzenesulfonyl groups, as sulfonyl groups are known to improve aqueous solubility without significantly increasing molecular weight .

Computational Similarity Assessment

Using cheminformatics methods such as Tanimoto similarity and MACCS fingerprints (), the query compound may cluster with kinase inhibitors like gefitinib due to shared piperidine and heterocyclic motifs. For example:

  • Morgan Fingerprints : These encode atom environments, highlighting the methylsulfonyl group’s electronegative properties and the pyrazole’s aromaticity.
  • Tanimoto Coefficient: A similarity score >0.7 (on a scale of 0–1) would indicate significant overlap with known kinase-targeting compounds .

Physicochemical and Pharmacokinetic Properties

Hypothetical Target Engagement

  • Kinase Inhibition: The piperidine-methanone scaffold resembles allosteric kinase modulators (e.g., EGFR inhibitors), where sulfonyl groups stabilize binding via hydrogen bonding .
  • Receptor Binding: Pyrazole-containing compounds often target GABA or cannabinoid receptors (). However, the query’s methylsulfonyl group may shift selectivity toward non-CNS targets due to reduced blood-brain barrier permeability.

Research Findings and Limitations

  • For instance, minor substitutions (e.g., methyl vs. phenyl groups) can drastically alter biological activity, as seen in activity cliffs for kinase inhibitors .
  • Synthetic Feasibility : The query compound’s synthesis may require stringent control of reaction conditions (e.g., reflux time, solvent ratios) to avoid byproducts, as demonstrated in analogous pyrazole-piperidine syntheses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。